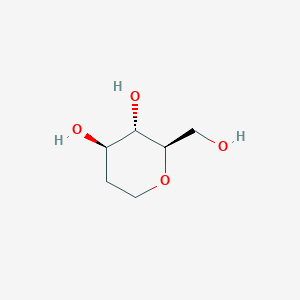
D-arabino-Hexitol, 1,5-anhydro-2-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, also known as D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-arabino-Hexitol, 1,5-anhydro-2-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-arabino-Hexitol, 1,5-anhydro-2-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hexitol Nucleic Acids
One of the primary applications of D-arabino-Hexitol is in the synthesis of hexitol nucleic acids (HNAs). These are synthetic analogs of nucleic acids that incorporate the hexitol structure. HNAs have demonstrated superior stability and hybridization potential compared to traditional DNA and RNA.
Advantages of HNAs
- Stability : HNAs exhibit increased resistance to nuclease degradation, making them suitable for therapeutic applications .
- Hybridization : The incorporation of D-arabino-Hexitol enhances the hybridization strength with complementary RNA and DNA strands .
- Antisense Properties : HNAs can effectively bind to target RNA sequences, providing a platform for antisense therapies .
Drug Development
D-arabino-Hexitol derivatives have been explored for their potential use in drug development, particularly as antiviral agents. The structural modifications afforded by the hexitol framework allow for the design of compounds that can interact effectively with biological targets.
Case Studies
- A study demonstrated that HNAs formed stable duplexes with RNA, indicating their potential as antiviral agents against RNA viruses .
- Research has shown that modifications to the sugar moiety can lead to enhanced binding affinities and selectivity towards specific targets .
Biochemical Research
In biochemical research, D-arabino-Hexitol serves as a building block for various experimental protocols. Its unique properties facilitate studies on nucleic acid interactions and modifications.
Experimental Protocols
- The synthesis of modified hexitol nucleosides allows researchers to investigate base pairing dynamics and stability .
- Hexitol nucleotides have been utilized in experiments examining the effects of sugar modifications on duplex stability and hybridization kinetics .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
13035-11-5 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c7-3-5-6(9)4(8)1-2-10-5/h4-9H,1-3H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
QFHKFGOUFKUPNX-PBXRRBTRSA-N |
SMILES |
C1COC(C(C1O)O)CO |
Isomerische SMILES |
C1CO[C@@H]([C@H]([C@@H]1O)O)CO |
Kanonische SMILES |
C1COC(C(C1O)O)CO |
Synonyme |
1,5-anhydro-2-deoxy-D-glucitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















